Testosterone benzoate
Overview
Description
- It serves as a prodrug of testosterone , meaning that it converts to testosterone in the body.
- Administered via intramuscular injection , it exhibits a long-lasting depot effect and extended duration of action .
Testosterone benzoate: or ) is an .
Mechanism of Action
Target of Action
Testosterone benzoate, also known as testosterone 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . The primary target of this compound is the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
This compound acts as a prodrug of testosterone . It is administered via intramuscular injection and is associated with a long-lasting depot effect and extended duration of action . This compound, like testosterone, binds to and activates the androgen receptor, leading to gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
This compound affects the androgen production pathway. Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase . This interaction leads to the activation of various downstream effects, including the growth and development of male sexual organs and secondary sexual characteristics .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of other testosterone esters. It is administered via intramuscular injection, leading to a depot effect and extended duration of action . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .
Result of Action
The activation of the androgen receptor by this compound leads to the growth and development of masculine sex organs and secondary sexual characteristics . This includes increased muscle strength, hair growth, and other characteristic male properties .
Action Environment
Environmental factors can influence the action of this compound. Endocrine-disrupting compounds (EDCs) can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These substances can alter the normal balance of the endocrine system, affecting the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Testosterone benzoate interacts with various enzymes and proteins in the body. It is a prodrug of testosterone, meaning it is metabolized into testosterone in the body . This process involves various enzymes and biochemical reactions. The exact nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, testosterone and its metabolite estradiol induce numerous effects during critical periods of pre- and perinatal brain developments .
Molecular Mechanism
The mechanism of action of this compound is primarily through its metabolism to testosterone. The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, bulls grow 8%–12% faster than steers, have better feed efficiency, and produce a leaner carcass
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized into testosterone, which is then further metabolized through various pathways in the body
Subcellular Localization
Testosterone is localized at the level of the endoplasmic reticulum, whereas the rate-determining step for steroidogenesis (regulated by LH) is at the level of the cholesterol side chain cleavage activity in the mitochondria .
Preparation Methods
Synthetic Routes: Testosterone benzoate can be synthesized by esterification of testosterone with benzoic acid.
Reaction Conditions: The specific conditions depend on the synthetic method used.
Industrial Production: Although never marketed, it was the first androgen ester and ester of testosterone to be synthesized.
Chemical Reactions Analysis
Reactions: Testosterone benzoate can undergo various reactions, including , , and .
Common Reagents and Conditions: These reactions involve standard reagents and conditions used for similar transformations.
Major Products: The products formed depend on the specific reaction; for example, oxidation may yield different metabolites.
Scientific Research Applications
Chemistry: Researchers study testosterone benzoate’s reactivity and its role in chemical transformations.
Biology: It may be used in studies related to androgen signaling pathways and hormonal regulation.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects.
Industry: Its industrial applications are limited due to its lack of commercial availability.
Comparison with Similar Compounds
Uniqueness: Testosterone benzoate’s uniqueness lies in its specific esterification pattern.
Similar Compounds: Other testosterone esters (e.g., testosterone cypionate, testosterone enanthate) share similarities but differ in ester length and pharmacokinetics.
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSCADWIWNGKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088-71-3 | |
Record name | Testosterone benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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